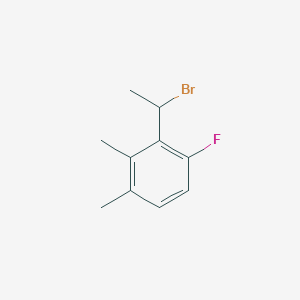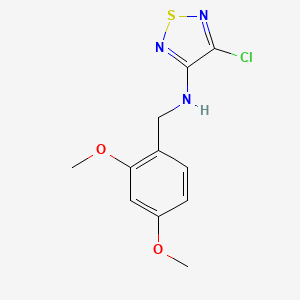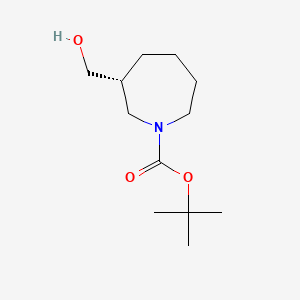
2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene is an organic compound that belongs to the class of aromatic halides. This compound features a benzene ring substituted with a bromoethyl group, a fluoro group, and two methyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene typically involves the bromination of 1-fluoro-3,4-dimethylbenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction conditions often include a solvent such as carbon tetrachloride or chloroform and are conducted at elevated temperatures to facilitate the formation of the bromoethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Industrial methods also focus on minimizing by-products and optimizing the use of reagents to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions (SN2 and SN1): The bromoethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions (E2): The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
科学的研究の応用
2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: Studied for its potential biological activity and interactions with biomolecules. It may be used in the development of new drugs or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
作用機序
The mechanism of action of 2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The compound’s interactions with biological targets may involve binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(1-Bromoethyl)-1-fluoro-4-methylbenzene
- 2-(1-Bromoethyl)-1-chloro-3,4-dimethylbenzene
- 2-(1-Bromoethyl)-1-fluoro-3,5-dimethylbenzene
Uniqueness
2-(1-Bromoethyl)-1-fluoro-3,4-dimethyl-benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The presence of both bromo and fluoro groups on the benzene ring allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activity and industrial applications further highlight its significance in various fields of research and development.
特性
分子式 |
C10H12BrF |
|---|---|
分子量 |
231.10 g/mol |
IUPAC名 |
2-(1-bromoethyl)-1-fluoro-3,4-dimethylbenzene |
InChI |
InChI=1S/C10H12BrF/c1-6-4-5-9(12)10(7(6)2)8(3)11/h4-5,8H,1-3H3 |
InChIキー |
RYXMJMCHXHXMIY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)F)C(C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-methoxy-3-methyl-2-(((trifluoromethyl)sulfonyl)oxy)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13913154.png)






![2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)

![6'-Nitro-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13913215.png)



